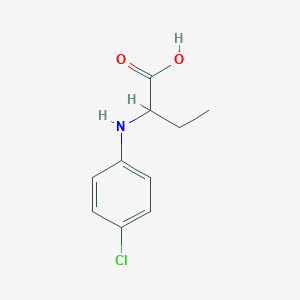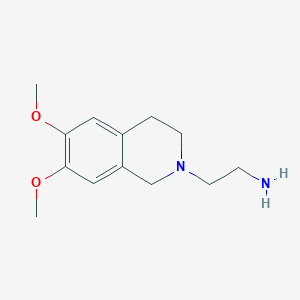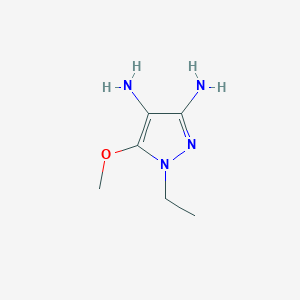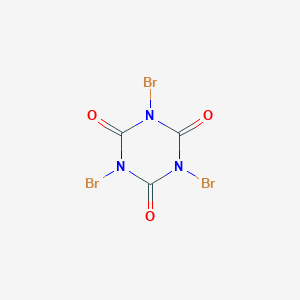
4-Vinylbenzyl glycidyl ether
Overview
Description
4-Vinylbenzyl glycidyl ether: is an organic compound with the chemical formula C12H14O2 . It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol, chloroform, and ether. This compound is known for its reactivity due to the presence of both vinyl and glycidyl groups, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Vinylbenzyl glycidyl ether can be synthesized through the reaction of 4-vinylbenzyl chloride with glycidol . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. Sodium hydride is used as a base to deprotonate the glycidol, which then reacts with 4-vinylbenzyl chloride to form the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is conducted in a solvent such as dimethylformamide (DMF) to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
4-Vinylbenzyl glycidyl ether undergoes various types of chemical reactions, including:
Polymerization: The vinyl group can participate in free radical polymerization to form polymers and copolymers.
Epoxide Ring-Opening: The glycidyl group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions at the benzyl position.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Epoxide Ring-Opening: Typically carried out in the presence of a base such as sodium hydroxide or an acid catalyst.
Substitution Reactions: Often involve nucleophiles like sodium azide or potassium cyanide.
Major Products Formed:
Polymers and Copolymers: Used in coatings, adhesives, and resins.
Epoxide Derivatives: Used in the synthesis of various functionalized compounds.
Scientific Research Applications
4-Vinylbenzyl glycidyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-vinylbenzyl glycidyl ether involves its reactivity due to the presence of both vinyl and glycidyl groups. The vinyl group can undergo polymerization, forming long chains that contribute to the material’s mechanical properties. The glycidyl group can react with nucleophiles, leading to the formation of cross-linked networks that enhance the material’s thermal and chemical resistance .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Vinylbenzyl chloride: Similar structure but lacks the glycidyl group, making it less reactive in certain applications.
Glycidyl methacrylate: Contains a glycidyl group but has a methacrylate group instead of a vinylbenzyl group, leading to different polymerization behavior.
Vinylbenzyl alcohol: Similar structure but contains a hydroxyl group instead of a glycidyl group, affecting its reactivity and applications.
Uniqueness:
4-Vinylbenzyl glycidyl ether is unique due to the presence of both vinyl and glycidyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in the synthesis of advanced materials with tailored properties .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474058 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113538-80-0 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B177256.png)


![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)






